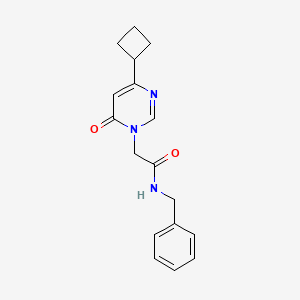![molecular formula C20H23N5O B7630814 N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the inhibition of protein kinase B (AKT) and activation of the mitogen-activated protein kinase (MAPK) pathway. This leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB, a transcription factor involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine in lab experiments is its specificity for AKT inhibition. This makes it a useful tool for studying the role of AKT in various cellular processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research involving N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine. One area of interest is its potential as a therapeutic agent for other diseases besides cancer, such as inflammatory diseases. Another direction is the development of more soluble analogs of the compound for easier use in lab experiments. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
In conclusion, N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for AKT inhibition and anti-inflammatory effects make it a useful tool for studying various cellular processes. However, its low solubility in aqueous solutions and the need for further research on its mechanisms of action and potential side effects are limitations that need to be addressed.
Synthesis Methods
The synthesis of N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine involves the reaction of 2-chloro-3-nitropyridine with benzyl-2-imidazolemethanol in the presence of a base. The resulting intermediate is then reacted with morpholine to obtain the final product.
Scientific Research Applications
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-5-17(6-3-1)16-25-10-9-21-19(25)15-23-18-7-4-8-22-20(18)24-11-13-26-14-12-24/h1-10,23H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHKMPKOJQUTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)NCC3=NC=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)
![3-[2-(Dimethylamino)pyrimidin-5-yl]-1-methyl-1-(3-phenylpropyl)urea](/img/structure/B7630756.png)

![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)




![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)
